molecular formula C14H14N2O4 B14175852 4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide CAS No. 332412-85-8

4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide

Katalognummer: B14175852
CAS-Nummer: 332412-85-8
Molekulargewicht: 274.27 g/mol
InChI-Schlüssel: FXHAVHODESZKMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide is a synthetic organic compound with the molecular formula C14H14N2O4 and a molecular weight of 274.27 g/mol It is characterized by the presence of a furan ring substituted with a carbamoylphenoxy group and a carboxamide group

Vorbereitungsmethoden

The synthesis of 4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and appropriate temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell growth, proliferation, and apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

332412-85-8

Molekularformel

C14H14N2O4

Molekulargewicht

274.27 g/mol

IUPAC-Name

4-[(4-carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide

InChI

InChI=1S/C14H14N2O4/c1-8-10(6-12(20-8)14(16)18)7-19-11-4-2-9(3-5-11)13(15)17/h2-6H,7H2,1H3,(H2,15,17)(H2,16,18)

InChI-Schlüssel

FXHAVHODESZKMG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(O1)C(=O)N)COC2=CC=C(C=C2)C(=O)N

Löslichkeit

32.9 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.